molecular formula C24H25N5O4S B2602597 N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251673-26-3

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2602597
CAS No.: 1251673-26-3
M. Wt: 479.56
InChI Key: SMSILTMAWNHOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This step often requires a copper(I) catalyst and is performed under mild conditions.

    Thiazole Ring Synthesis: The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Coupling Reactions: The triazole and thiazole intermediates are then coupled using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Methoxy Group Introduction: The methoxy groups are typically introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocyclic system.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its multiple functional groups make it a versatile tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its triazole and thiazole rings are known to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzyme active sites, inhibiting their activity. The methoxy groups can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-ethyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the triazole ring.

Uniqueness

The uniqueness of N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-14-22(23(30)25-13-16-9-19(32-4)12-20(10-16)33-5)34-24(26-14)21-15(2)29(28-27-21)17-7-6-8-18(11-17)31-3/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSILTMAWNHOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.